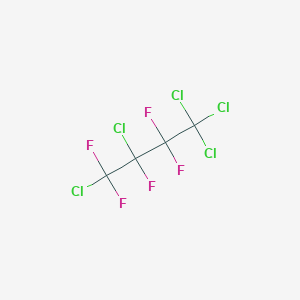
1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane
Descripción general
Descripción
1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane, also known as Halon 2402, is a synthetic chemical compound that has been widely used as a fire extinguishing agent. It belongs to the group of halogenated hydrocarbons, which are known for their high fire-fighting efficiency and low toxicity. Halon 2402 was first synthesized in the 1960s and has since been used extensively in various applications, including aviation, marine, and industrial settings. Despite its effectiveness, the use of Halon 2402 has been limited due to its harmful effects on the environment and its contribution to ozone depletion.
Mecanismo De Acción
The mechanism of action of 1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane 2402 involves the interruption of the chemical chain reaction that occurs during a fire. When 1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane 2402 is released into a fire, it reacts with the free radicals that are produced during combustion, effectively stopping the chain reaction and extinguishing the fire. This mechanism of action has been found to be highly effective in preventing fires from spreading and causing further damage.
Efectos Bioquímicos Y Fisiológicos
1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane 2402 has been found to have harmful effects on the environment, particularly on the ozone layer. When released into the atmosphere, 1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane 2402 reacts with ozone, leading to the depletion of the ozone layer. This can have significant consequences for human health, as increased exposure to ultraviolet radiation can lead to skin cancer and other health problems. 1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane 2402 has also been found to be toxic to aquatic life, and its use has been limited in marine applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane 2402 has several advantages for use in lab experiments. Its high efficiency in extinguishing fires makes it a valuable tool for protecting critical equipment and preventing damage to lab facilities. However, its harmful effects on the environment and its contribution to ozone depletion make it a less attractive option for long-term use. Additionally, the cost of 1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane 2402 can be prohibitive, particularly for smaller research facilities.
Direcciones Futuras
Despite its limitations, 1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane 2402 continues to be an important tool for fire suppression in various settings. However, there is a growing need for alternative fire-fighting agents that are more environmentally friendly and less harmful to human health. Several promising alternatives, such as water mist systems and gaseous fire suppression agents, are currently being developed and studied. Future research in this area will be essential for developing new and innovative fire-fighting technologies that are both effective and sustainable.
Aplicaciones Científicas De Investigación
1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane 2402 has been extensively studied for its fire-fighting properties and has been found to be highly effective in extinguishing fires in various settings. Its use has been particularly prevalent in aviation and marine applications, where it has been used to protect critical equipment and prevent catastrophic fires. 1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane 2402 has also been studied for its potential use in space exploration, where its low toxicity and high efficiency make it an attractive option for fire suppression.
Propiedades
IUPAC Name |
1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl5F5/c5-1(10,4(9,13)14)2(11,12)3(6,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPPGHDQTVKTDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Cl)(F)Cl)(C(Cl)(Cl)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl5F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379742 | |
| Record name | 1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane | |
CAS RN |
375-46-2 | |
| Record name | 1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B1620597.png)
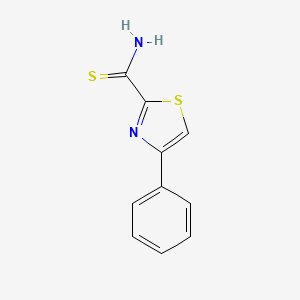
![1-[4-(3-Methyl-butoxy)-phenyl]-ethanone](/img/structure/B1620599.png)
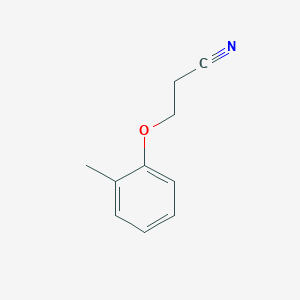
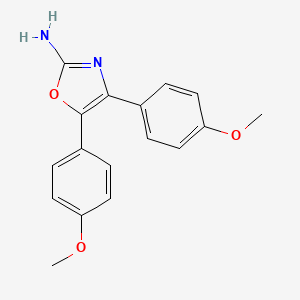
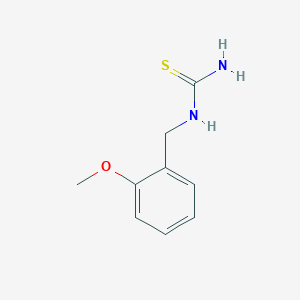
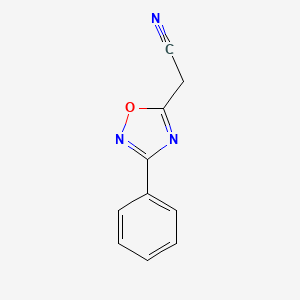
![5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1620608.png)
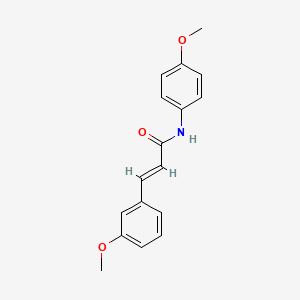
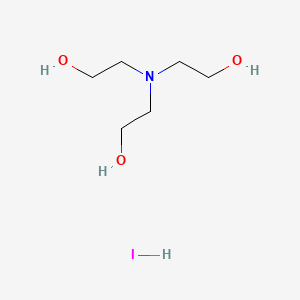
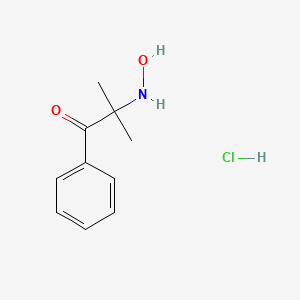
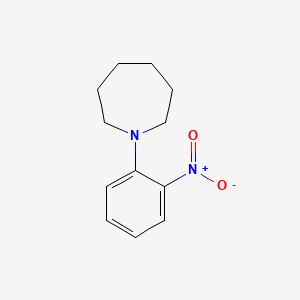
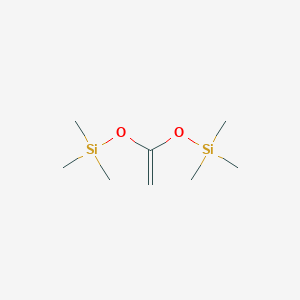
![tert-Butyl N-[(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1620619.png)